molecular formula C22H23N3O5 B139372 N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan CAS No. 158114-64-8

N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan

Cat. No.: B139372
CAS No.: 158114-64-8
M. Wt: 409.4 g/mol
InChI Key: XYASBZZQARZCQJ-LTXFRBGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan, also known as FDWL, is a peptide that has been studied for its potential use in scientific research. It is a synthetic peptide that is composed of two amino acids, leucine and tryptophan, and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, its anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi, as well as anti-inflammatory and antioxidant properties. Additionally, it has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan in lab experiments is its potential use as a new antibiotic. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one limitation of using this compound is its cost and availability, as it is a synthetic peptide that requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions for the study of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan. One potential direction is the development of new antibiotics based on its antimicrobial activity. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases. Furthermore, the development of new synthesis methods and purification techniques may make this compound more readily available for use in lab experiments.

Synthesis Methods

The synthesis of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan involves the use of solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using various chromatography techniques.

Scientific Research Applications

N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Properties

158114-64-8

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

(2S)-2-[[(E)-2-(furan-2-carbonylamino)-4-methylpent-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H23N3O5/c1-13(2)10-17(24-21(27)19-8-5-9-30-19)20(26)25-18(22(28)29)11-14-12-23-16-7-4-3-6-15(14)16/h3-10,12-13,18,23H,11H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)/b17-10+/t18-/m0/s1

InChI Key

XYASBZZQARZCQJ-LTXFRBGYSA-N

Isomeric SMILES

CC(C)/C=C(\C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)/NC(=O)C3=CC=CO3

SMILES

CC(C)C=C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C3=CC=CO3

Canonical SMILES

CC(C)C=C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C3=CC=CO3

synonyms

Fur-Leu-Trp
N-(2-furoyl)-(Z)-alpha,beta-didehydroLeu-L-Trp
N-(2-furoyl)-alpha,beta-didehydroleucyl-tryptophan

Origin of Product

United States

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